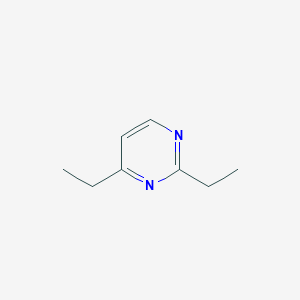

2,4-Diethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Diethylpyrimidine is a type of pyrimidine derivative . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of DNA and RNA . The molecular weight of 2,4-Diethylpyrimidine is 136.2 . It is a solid substance at room temperature .

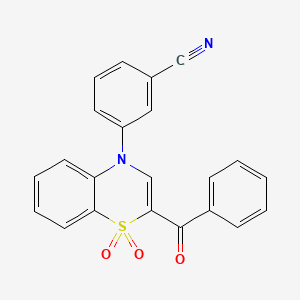

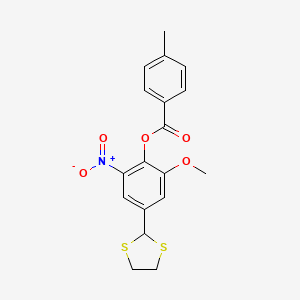

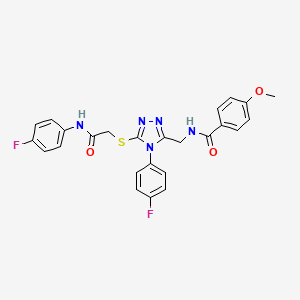

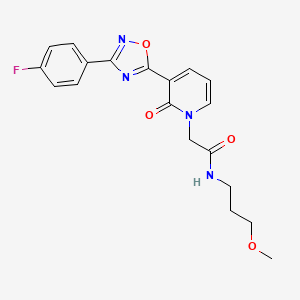

Molecular Structure Analysis

The molecular structure of pyrimidines, including 2,4-Diethylpyrimidine, is crucial for their biological and pharmacological activities . Computational techniques such as density functional theory can be used to elucidate the chemical nature of these molecules .

Chemical Reactions Analysis

Pyrimidines, including 2,4-Diethylpyrimidine, can undergo various chemical reactions. For example, aldehydes and ketones can react with 2,4-dinitrophenylhydrazine (Brady’s reagent) in a test for the carbon-oxygen double bond .

Scientific Research Applications

Pharmacology

2,4-Diethylpyrimidine: plays a significant role in pharmacology, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors . These inhibitors are a class of oral anti-diabetic drugs that enhance the mass and function of pancreatic β-cells and improve insulin sensitivity . They are known for their safety profile and are used in the management of metabolic syndrome, showcasing the versatility of pyrimidine derivatives in medicinal applications .

Medicinal Chemistry

In medicinal chemistry, 2,4-Diethylpyrimidine derivatives are explored for their anticancer properties. They serve as key intermediates in the synthesis of various drugs targeting cancer-related pathways . The pyrimidine ring, often found in FDA-approved drugs, is a central unit in these compounds, indicating its importance in drug design and development .

Organic Synthesis

2,4-Diethylpyrimidine: is utilized in organic synthesis, particularly in the construction of complex molecules through multi-component reactions . Its derivatives are synthesized using various methods, including oxidative annulation and catalyzed cyclization, which are essential for creating bioactive molecules for further research and development .

Drug Development

In the field of drug development, 2,4-Diethylpyrimidine derivatives have been highlighted for their broad therapeutic applications, including antimicrobial, antimalarial, antiviral, and anticancer activities . This underscores the compound’s potential as a core structure in many drug molecules, influencing discovery therapeutics across a range of diseases .

Agricultural Chemistry

2,4-Diethylpyrimidine: and its derivatives find applications in agricultural chemistry as well. They are part of the synthesis of plant protection chemicals and pesticides, contributing to the enhancement of crop yields and protection against pests . The compound’s ability to modify properties and act as a pharmacophore makes it valuable in agrochemicals .

Material Science

In material science, 2,4-Diethylpyrimidine is involved in the synthesis of new organic compounds for nonlinear optical (NLO) applications . The development of single crystals like 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) showcases the compound’s relevance in creating materials with potential electronic and optical domain applications .

Safety and Hazards

2,4-Diethylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2,4-Diethylpyrimidine are not mentioned in the available resources, pyrimidines have a broad variety of biological and pharmacological activities, making them a promising area for future research . They have potential applications in various fields including medicine, electronics, agriculture, and food production .

properties

IUPAC Name |

2,4-diethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-6-9-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOACNDPOIZYNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diethylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(3-methoxybenzyl)amino]-3-oxopropanoate](/img/structure/B2950253.png)

![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)

![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)

![7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2950259.png)

![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)